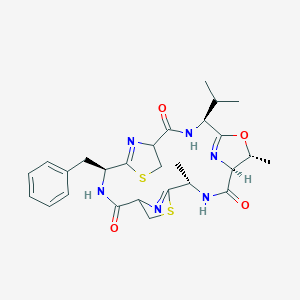
Bistratamide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bistratamide A is a natural product found in Lissoclinum bistratum with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Bistratamide A exhibits significant cytotoxicity against various human cancer cell lines, making it a candidate for further investigation in cancer therapy.
Cytotoxicity Studies
Recent studies have shown that this compound demonstrates moderate cytotoxic effects on several tumor cell lines, including:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MDA-MB-231 (Breast) | 18.0 | >20.0 | >20.0 |
| HT-29 (Colon) | 16.0 | >20.0 | >20.0 |
| A-549 (Lung) | 9.1 | >20.0 | >20.0 |
| PSN1 (Pancreas) | 9.8 | >20.0 | >20.0 |
These values indicate that while this compound has a lower GI50 compared to standard chemotherapeutic agents like Doxorubicin, it still presents a promising avenue for development as an anticancer agent .
Metal Ion Chelation
This compound and its derivatives have been studied for their ability to chelate metal ions, particularly zinc(II). The interaction between these cyclic peptides and metal ions is crucial for understanding their biological roles and potential therapeutic uses.
Chelation Studies
- This compound has been shown to bind with zinc(II), which may play a role in its biological activity.
- The chelation properties of this compound suggest potential applications in treating metal ion-related diseases or conditions, including those involving oxidative stress and metal toxicity .
Structural Insights and Synthesis
The structural complexity of this compound enhances its appeal in medicinal chemistry. Researchers have focused on the total synthesis of related compounds to explore their structure-activity relationships.
Synthesis Techniques
- The synthesis of this compound has been achieved using various methods, including advanced peptide synthesis techniques and modifications to improve yield and bioactivity.
- Studies have highlighted the importance of specific amino acid configurations in determining the biological activity of these compounds .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound in research:
- Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in human cancer cell lines, providing a basis for its potential use as an anticancer agent.
- Case Study 2 : Research on the chelation properties revealed that this compound could effectively bind to zinc ions, suggesting its role in biological systems where metal ion regulation is critical .
Propiedades
Número CAS |
120853-13-6 |
|---|---|
Fórmula molecular |
C27H34N6O4S2 |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
(4S,7R,8S,11S,18S)-18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),19(22)-triene-2,9,16-trione |
InChI |
InChI=1S/C27H34N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,13-15,17-21H,10-12H2,1-4H3,(H,28,36)(H,29,34)(H,32,35)/t14-,15+,17-,18?,19?,20-,21-/m0/s1 |
Clave InChI |
WNSIWZVQPOAVNY-XKYJWWAMSA-N |
SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C |
SMILES isomérico |
C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(CS3)C(=O)N[C@H](C4=NC(CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)CC5=CC=CC=C5)C |
SMILES canónico |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C |
Sinónimos |
bistratamide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















